molecular formula C9H6Br2N2O B2473853 2-cyano-N-(2,4-dibromophenyl)acetamide CAS No. 549483-36-5

2-cyano-N-(2,4-dibromophenyl)acetamide

Cat. No.: B2473853
CAS No.: 549483-36-5
M. Wt: 317.968
InChI Key: XJRYBKDXYSCOIM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(2,4-dibromophenyl)acetamide typically involves the reaction of 2,4-dibromoaniline with cyanoacetic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(2,4-dibromophenyl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-cyano-N-(2,4-dibromophenyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-cyano-N-(2,4-dibromophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, affecting their activity and function. This interaction can lead to various biochemical and physiological effects, depending on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyano-N-(2,4-dibromophenyl)acetamide is unique due to its specific bromine atom positions, which can influence its chemical reactivity and biological activity. This uniqueness makes it valuable for certain research applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-cyano-N-(2,4-dibromophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2N2O/c10-6-1-2-8(7(11)5-6)13-9(14)3-4-12/h1-2,5H,3H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRYBKDXYSCOIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)NC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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